H-GLY-LEU-OME HCL

Vue d'ensemble

Description

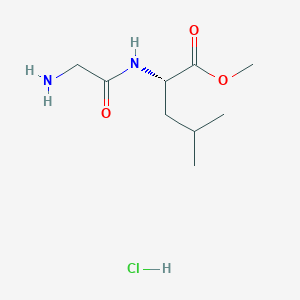

H-GLY-LEU-OME HCL, also known as methyl glycyl-L-leucinate hydrochloride, is a dipeptide derivative. It is composed of glycine and leucine, with a methyl ester group attached to the leucine residue. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-LEU-OME HCL typically involves the coupling of glycine and leucine methyl ester hydrochloride. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

H-GLY-LEU-OME HCL can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.

Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Glycine and leucine with a free carboxylic acid group.

Oxidation: Oxidized derivatives of the amino and ester groups.

Reduction: Reduced forms of the amino and ester groups.

Applications De Recherche Scientifique

Peptide Synthesis

H-GLY-LEU-OME HCl serves as a building block in the synthesis of peptides. Its ability to participate in peptide bond formation makes it valuable in both solution-phase and solid-phase peptide synthesis (SPPS).

Case Study: Peptide Bond Formation

A study demonstrated the use of this compound in conjunction with hypervalent iodine reagents to facilitate the synthesis of dipeptides. For instance, the reaction between Boc-L-Phe-OH and H-L-Leu-OMe·HCl yielded Boc-Phe-Leu-OMe with an impressive yield of 66% within just 10 minutes using optimized conditions .

Data Table: Dipeptide Synthesis Yields

| Entry | Dipeptide | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Boc-L-Phe-L-Leu-OMe | 10 | 66 |

| 2 | Boc-Gly-Gly-OMe | 10 | 81 |

| 3 | Boc-L-Leu-Lys(Z)-OMe | 10 | 84 |

| 4 | Boc-L-Leu-L-Ala-OMe | 10 | 85 |

| 5 | Cbz-L-Leu-L-Ala-OMe | 10 | 78 |

This table illustrates the efficiency of this compound in synthesizing various dipeptides, showcasing its versatility in peptide chemistry.

Immunosuppressive Activity

This compound has been identified as having immunosuppressive properties, making it a candidate for applications in transplantation and autoimmune diseases. Its mechanism involves modulation of immune responses, which is critical in preventing organ rejection and managing autoimmune conditions.

Research Findings

The compound has been utilized in laboratory experiments to explore its effects on immune cell function. For example, studies have indicated that derivatives like H-Leu-Leu-OMe Hydrochloride can suppress T-cell activation, thereby providing insights into potential therapeutic avenues for managing immune responses .

Neurobiology and Anxiolytic Activity

Emerging research suggests that H-Gly-Leu-OMe might play a role in neurobiology, particularly concerning anxiety disorders. By modifying the structure of related compounds, researchers have investigated their anxiolytic effects.

Case Study: Structure–Activity Relationship

In one study, modifications to the amino acid sequences involving leucine derivatives demonstrated varying degrees of anxiolytic activity. The importance of side groups was highlighted, indicating that even minor structural changes could significantly influence therapeutic efficacy .

Mécanisme D'action

The mechanism of action of H-GLY-LEU-OME HCL involves its interaction with proteases and other enzymes. The compound can act as a substrate for these enzymes, allowing researchers to study enzyme specificity and kinetics. The methyl ester group can be hydrolyzed by esterases, releasing the active peptide .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-LEU-OME HCL: A similar dipeptide with leucine and a methyl ester group.

H-GLY-OME HCL: A simpler compound with only glycine and a methyl ester group.

Boc-L-Phe-Leu-OMe: A protected dipeptide used in peptide synthesis

Uniqueness

H-GLY-LEU-OME HCL is unique due to its specific combination of glycine and leucine residues, which can influence its interaction with enzymes and its stability. The presence of the methyl ester group also provides additional reactivity and potential for modification .

Activité Biologique

H-GLY-LEU-OME HCL, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester that has garnered attention for its biological activities, particularly in the modulation of protease activity and its implications in various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications, supported by data tables and relevant case studies.

This compound primarily interacts with proteases, influencing protein and peptide breakdown. It is involved in the proteolytic cascade—a series of activations leading to protein degradation. This interaction can significantly affect various biological processes, including:

- Protease Modulation : The compound alters the activity of specific proteases, which are crucial for numerous cellular functions.

- Biochemical Pathways : It participates in metabolic pathways where proteolysis plays a vital role, impacting cellular signaling and homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure, particularly the presence of the methyl ester group. This modification enhances its bioavailability compared to other dipeptides. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 201.7 g/mol |

| Solubility | Soluble in water |

| Bioavailability | Enhanced due to methyl ester |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protease Inhibition : It has been shown to selectively inhibit dipeptidyl peptidase I (DPPI), a lysosomal thiol protease enriched in cytotoxic lymphocytes. This inhibition can prevent natural killer (NK) cell toxicity, suggesting potential therapeutic applications in immunotherapy .

- Cellular Uptake Mechanism : The compound is incorporated by lymphocytes through a unique facilitated transport mechanism that is distinct from typical mammalian dipeptide transport processes. This mechanism is enhanced by hydrophobic modifications at the C-terminal end of dipeptides .

- Impact on Immune Response : Studies have demonstrated that dipeptides similar to this compound can modulate immune responses by affecting lymphocyte activity and cytokine production .

Study 1: Protease Activity Modulation

A study investigated the effects of this compound on various proteases involved in immune responses. The results indicated a significant reduction in proteolytic activity when treated with the compound, suggesting its potential as an immunomodulatory agent.

Study 2: Toxicity Mechanism

Research focused on the toxicity mechanisms of leucyl-leucine methyl ester derivatives revealed that this compound could inhibit NK cell functions through DPPI inhibition, providing insights into its role in cancer therapy .

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block for peptide synthesis and studying peptide bond formation.

- Biology : Employed to investigate enzyme-substrate specificity and protein-protein interactions.

- Medicine : Explored for potential therapeutic applications in drug delivery systems and immunotherapy.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| H-Gly-Leu-OMe.HCl | Protease modulation | Methyl ester enhances bioavailability |

| H-Leu-OMe.HCl | Similar protease interactions | Less potent than H-Gly-Leu |

| Boc-L-Phe-Leu-OMe | Used in peptide synthesis | Protected dipeptide |

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIUAHNCGNJCML-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.